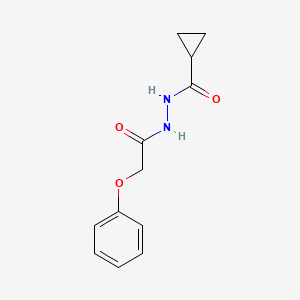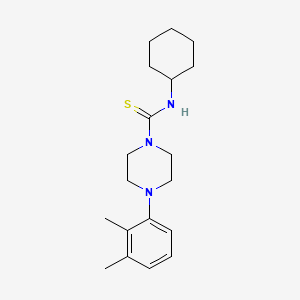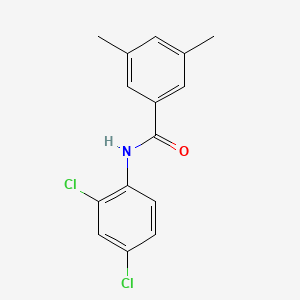
N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenoxyacetyl)cyclopropanecarbohydrazide, also known as PAC, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. PAC is a white solid that is soluble in organic solvents and has a molecular weight of 292.34 g/mol.
作用机制
The mechanism of action of N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide is not fully understood. However, it has been suggested that N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide inhibits the activity of enzymes involved in the biosynthesis of nucleic acids and proteins. N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide has been shown to exhibit both biochemical and physiological effects. Biochemically, N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide has been found to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids and proteins. Physiologically, N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide has been shown to induce apoptosis and cell cycle arrest in cancer cells. N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide has also been shown to exhibit antifungal and antibacterial activities.
实验室实验的优点和局限性
One advantage of using N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide in lab experiments is its relatively low cost and ease of synthesis. N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide also exhibits a high degree of purity, making it a suitable compound for biochemical and pharmacological studies. However, one limitation of using N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide in lab experiments is its low solubility in water, which may limit its use in certain assays.
未来方向
There are several future directions for the study of N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide. One area of research is the development of N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide as an insecticide and herbicide. Additionally, the mechanism of action of N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide needs to be further elucidated to fully understand its pharmacological properties. Finally, the potential use of N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide in combination with other chemotherapeutic agents needs to be explored.
In conclusion, N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide have been discussed in this paper. Further research is needed to fully understand the potential of N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide as a pharmacological agent.
合成方法
The synthesis of N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide involves the reaction of cyclopropanecarboxylic acid with phenoxyacetic acid in the presence of thionyl chloride. The resulting product is then hydrazinolyzed using hydrazine hydrate to yield N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide. The yield of N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide is about 60-70% with a purity of 98%.
科学研究应用
N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide has been extensively studied for its potential pharmacological properties. It has been found to exhibit antitumor, antifungal, and antibacterial activities. N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide has been investigated for its potential use as an insecticide and herbicide.
属性
IUPAC Name |
N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(13-14-12(16)9-6-7-9)8-17-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPLIZPBQNSXSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,4-dimethylphenyl)sulfonyl]-1,4-benzenediol](/img/structure/B5794030.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5794051.png)

![ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5794057.png)
![5-[(3,4-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5794067.png)

![3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5794080.png)
![N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}butanamide](/img/structure/B5794090.png)


![5-[(2,4-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794099.png)
